![molecular formula C10H12N4S B2767952 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 683274-67-1](/img/structure/B2767952.png)
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine
Descripción general
Descripción
4-(Piperazin-1-il)tieno[3,2-d]pirimidina es un compuesto heterocíclico que presenta un núcleo de tieno[3,2-d]pirimidina con un grupo piperazina unido en la posición 4. Este compuesto es de gran interés en química medicinal debido a sus potenciales actividades biológicas, incluida su función como inhibidor de ciertas enzimas y receptores.
Mecanismo De Acción
El principal mecanismo de acción de 4-(piperazin-1-il)tieno[3,2-d]pirimidina implica su función como inhibidor de la fosfatidilinositol-3-cinasa (PI3K). Al unirse al sitio activo de PI3K, el compuesto evita la fosforilación del fosfatidilinositol, inhibiendo así la vía de señalización PI3K / Akt. Esta vía es crucial para el crecimiento y la supervivencia celular, y su inhibición puede conducir a una reducción del crecimiento y la proliferación tumoral .
Compuestos Similares:
GDC-0941: Un potente inhibidor de PI3K con un núcleo de tieno[3,2-d]pirimidina similar.
2-(1H-indazol-4-il)-6-(4-metanosulfonil-piperazin-1-ilmetil)-4-morfolin-4-il-tieno[3,2-d]pirimidina: Otro inhibidor de PI3K con similitudes estructurales.
Unicidad: 4-(Piperazin-1-il)tieno[3,2-d]pirimidina es única debido a su patrón de sustitución específico y la presencia del grupo piperazina, que puede mejorar su afinidad de unión y selectividad para ciertos objetivos biológicos. Esto la convierte en un compuesto valioso para futuras investigaciones y desarrollo en química medicinal.
Análisis Bioquímico
Biochemical Properties
Thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of phosphatidylinositol-3-kinase (PI3K), an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit PI3K, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is not well established. Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit PI3K, which can lead to changes in gene expression and impacts on cell signaling pathways .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4-(piperazin-1-il)tieno[3,2-d]pirimidina generalmente implica la ciclización de precursores de tiofeno y pirimidina apropiados. Un método común implica la reacción de 3-amino-4-ciano-2-tiofeno carboxamidas con ácido fórmico para producir tieno[3,2-d]pirimidin-4-onas. Estos intermediarios se pueden hacer reaccionar posteriormente con piperazina en condiciones adecuadas para formar el compuesto objetivo .
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente implicarían rutas sintéticas similares optimizadas para la producción a gran escala. Esto incluiría el uso de reactores de flujo continuo y otras tecnologías escalables para garantizar una calidad y rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-(Piperazin-1-il)tieno[3,2-d]pirimidina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de tieno[3,2-d]pirimidina o el grupo piperazina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los átomos de nitrógeno de piperazina o en el anillo de tieno[3,2-d]pirimidina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en las unidades de piperazina o tieno[3,2-d]pirimidina.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Inhibition of PI3Kδ
One of the primary applications of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This pathway plays a crucial role in cancer biology and immune responses. Studies have shown that derivatives of this compound can exhibit varying degrees of potency against different cancer cell lines, indicating its potential as a lead compound in drug development aimed at treating cancers and inflammatory diseases .
Antibacterial Activity
Recent research has also highlighted the antibacterial properties of derivatives of this compound. A study demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects comparable to established antibiotics like amoxicillin .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Nucleophilic Substitution : Utilizing the piperazine moiety to introduce functional groups.
- Electrophilic Addition : Modifying the thieno[3,2-d]pyrimidine structure to enhance biological activity.
Advanced techniques such as microwave-assisted synthesis and solvent-free conditions are employed to improve yield and purity .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific piperazine substitution, which influences its pharmacological profile compared to other derivatives. The following table summarizes some structurally related compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
4-(Morpholin-4-yl)thieno[3,2-d]pyrimidine | Morpholino derivative | Potent PI3Kδ inhibitor; used in cancer treatment |
2-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | Piperidine derivative | Exhibits antitumor activity |
6-(Aminomethyl)-thieno[3,2-d]pyrimidine | Aminomethyl derivative | Enhanced solubility; potential for broader applications |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound derivatives:
- Cancer Treatment : Research indicates that these compounds can effectively inhibit cancer cell proliferation through their action on the PI3Kδ pathway .
- Antimicrobial Studies : A particular derivative demonstrated potent activity against various bacterial strains, suggesting its potential as a novel antibacterial agent .
Comparación Con Compuestos Similares
GDC-0941: A potent PI3K inhibitor with a similar thieno[3,2-d]pyrimidine core.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another PI3K inhibitor with structural similarities.
Uniqueness: 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine group, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Actividad Biológica
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the introduction of a piperazine moiety at the 4-position of the thieno[3,2-d]pyrimidine scaffold. This modification enhances the compound's solubility and bioavailability. Various synthetic routes have been explored to optimize yield and purity, with structure-activity relationship (SAR) studies guiding modifications to improve efficacy.
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit promising antimicrobial properties. For instance, certain analogs demonstrated significant activity against various bacterial strains, comparable to established antibiotics . The mechanism is thought to involve inhibition of bacterial enzymes critical for cell wall synthesis.
Antitumor Activity
Research indicates that this compound derivatives possess notable antitumor effects. In vitro assays revealed that these compounds inhibit the growth of cancer cell lines such as NCI-H1975 and A549, with IC50 values indicating potent cytotoxicity . The compounds act primarily by targeting key signaling pathways involved in cell proliferation and survival.
Immunosuppressive Activity
In a Mixed Lymphocyte Reaction (MLR) assay, some derivatives exhibited immunosuppressive effects. The most potent compound in this context had an IC50 value of 66 nM, suggesting potential applications in autoimmune diseases and transplant rejection . This activity underscores the versatility of thieno[3,2-d]pyrimidines in therapeutic contexts beyond oncology.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antimicrobial activity. Compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Cancer Treatment
Clinical trials are underway to assess the efficacy of thieno[3,2-d]pyrimidine-based compounds in treating non-small cell lung cancer (NSCLC). Preliminary results suggest that these compounds can effectively inhibit tumor growth by targeting the EGFR signaling pathway .
Research Findings Summary
Propiedades
IUPAC Name |
4-piperazin-1-ylthieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-9-8(1)12-7-13-10(9)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSLBIXJYZCCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-67-1 | |
Record name | 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-Piperazinyl)thieno[3,2-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9R4RCX2NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.